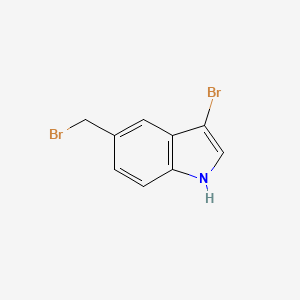

3-Bromo-5-(bromomethyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

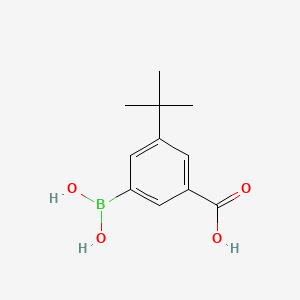

“3-Bromo-5-(bromomethyl)-1H-indole” is a brominated indole compound. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole has bromine atoms attached at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(bromomethyl)-1H-indole” would consist of a fused benzene and pyrrole ring (forming the indole structure), with bromine atoms attached at the 3rd and 5th positions .Chemical Reactions Analysis

Indoles are versatile molecules in organic chemistry and can undergo a variety of reactions. For example, they can participate in electrophilic substitution reactions . The bromine atoms in “3-Bromo-5-(bromomethyl)-1H-indole” make it a good candidate for further reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(bromomethyl)-1H-indole” would depend on factors like its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Crystallography and Molecular Structure Analysis : Studies have focused on the intermolecular interactions and crystal structures of indole derivatives. For example, Barakat et al. (2017) examined the crystal structure, Hirshfeld surface, and thermal analysis of a specific indole compound, providing insights into its molecular interactions (Barakat et al., 2017). Similarly, Geetha et al. (2017) analyzed the crystal structure and Hirshfeld surface of an indole derivative, revealing details about its intermolecular interactions (Geetha et al., 2017).

Synthesis of Indole Derivatives : Research has been conducted on the synthesis of various indole derivatives, which are important in the pharmaceutical industry. For instance, Zhao-chan (2013) reported the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, highlighting a high-yield method without the need for metal catalysts (Zhao-chan, 2013). In addition, Zhang and Larock (2003) explored the palladium-catalyzed intramolecular annulation of alkynes for synthesizing gamma-carboline derivatives (Zhang & Larock, 2003).

Antimicrobial and Anticancer Activity : Some studies have focused on the potential antimicrobial and anticancer properties of indole derivatives. Mageed et al. (2021) investigated the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, demonstrating significant antibacterial properties (Mageed, El- Ezabi, & Khaled, 2021). Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent with promising inhibitory effects on GST isozymes (Yılmaz et al., 2020).

Organic Chemistry Applications : Research in organic chemistry has explored the reactivity and applications of indole derivatives in various chemical reactions. Trofimov et al. (1973) studied the reactions of 2-bromomethyl derivatives of benzofuran and indole with nucleophilic reagents (Trofimov, Tsyshkova, & Grinev, 1973).

Pharmacological Studies : Indole derivatives have been studied for their potential pharmacological applications. Mahboobi et al. (2008) found that compounds containing indole substructures exhibited antibacterial activity against resistant strains of bacteria (Mahboobi, Eichhorn, Winkler, Sellmer, & Möllmann, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-5-(bromomethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,5,12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKCCPSTLYJBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678767 |

Source

|

| Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245649-27-7 |

Source

|

| Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)

![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)

![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)

![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)